2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8782637
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C20H25N5O/c1-11(2)6-8-15-13(4)21-20(24-18(15)26)25-19-22-14(5)16-10-12(3)7-9-17(16)23-19/h7,9-11H,6,8H2,1-5H3,(H2,21,22,23,24,25,26) |
| Standard InChI Key | JIPVNGCLZZUJPH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)C |
Introduction
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular formula | CHNO |
| Functional groups | Amino (-NH-) linkage, ketone (C=O), alkyl substituents |
| Core scaffolds | Quinazoline and pyrimidine |
| Solubility | Likely low in water due to hydrophobic alkyl chains but soluble in organic solvents |
Synthesis Methods
The synthesis of similar heterocyclic compounds often involves multi-step reactions combining commercially available precursors. While specific synthetic routes for this compound are not directly available, analogous methods may include:
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Quinazoline Synthesis:
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Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives with amides or nitriles.
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Pyrimidine Functionalization:
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Pyrimidinones can be synthesized by condensation reactions involving urea or guanidine derivatives with β-diketones or related compounds.
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Coupling Reaction:
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The amino linkage between the quinazoline and pyrimidine units can be formed via nucleophilic substitution or amidation reactions.
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Pharmacological Interest
Heterocyclic compounds containing quinazoline and pyrimidine scaffolds are widely studied for their biological activities:
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Anticancer Activity: Quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cancer cell proliferation.
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Antiviral Properties: Pyrimidinones have shown potential as inhibitors of viral enzymes like RNA-dependent RNA polymerase.
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Anti-inflammatory Effects: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase.
Chemical Applications
The compound's structure suggests potential as a ligand in coordination chemistry or as an intermediate in the synthesis of more complex molecules.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments (e.g., , ) |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern |
| IR Spectroscopy | Detects functional groups (e.g., C=O, N-H) |
| X-ray Crystallography | Confirms three-dimensional structure |
Table: Biological Activities of Similar Compounds
| Compound Class | Activity | IC/Key Data |
|---|---|---|
| Quinazoline derivatives | Anticancer | EGFR inhibition (low micromolar) |
| Pyrimidinones | Antiviral | Influenza polymerase inhibition |
| Quinazoline-pyrimidine hybrids | Anti-inflammatory | Docking studies suggest LOX inhibition |
Future Directions
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Structure-Activity Relationship (SAR) Studies:
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Modifications at the alkyl chains or amino linkage could enhance biological activity.
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Pharmacokinetics Evaluation:
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Solubility, metabolic stability, and bioavailability need to be assessed.
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Computational Docking Studies:
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Predict binding affinities to target proteins like kinases or viral enzymes.
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This compound represents a promising candidate for further exploration in medicinal chemistry due to its versatile heterocyclic framework and potential bioactivity.
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